molecular formula C24H21N3O4S2 B2553044 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide CAS No. 361171-41-7

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2553044
CAS No.: 361171-41-7
M. Wt: 479.57
InChI Key: PXRMNKLMWRYAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide is an intricate chemical compound that represents a fascinating intersection of various functional groups. It features a unique arrangement of isoquinoline, sulfonyl, thiazole, and benzamide moieties, each contributing distinct characteristics to the compound's overall behavior and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with the preparation of intermediate compounds that include 3,4-dihydroisoquinoline, 4-(5-methylfuran-2-yl)thiazole, and benzamide derivatives.

  • Stepwise Synthesis: : The synthesis typically involves stepwise reactions, starting with the sulfonylation of 3,4-dihydroisoquinoline to introduce the sulfonyl functional group. This is followed by the coupling of the resultant sulfonylated isoquinoline with N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide under appropriate reaction conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, these reactions might be scaled up using continuous flow reactors to optimize yield and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and thiazole rings, which can be influenced by various oxidizing agents.

  • Reduction: : Reduction reactions might target the isoquinoline and thiazole components.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are feasible, especially at the benzamide and sulfonyl functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

These reactions can lead to a variety of derivatives, each with altered chemical and physical properties, potentially enhancing or modifying the compound's applications.

Scientific Research Applications

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide has been a subject of research across multiple scientific disciplines:

  • Chemistry: : It serves as a precursor for synthesizing complex molecules and studying reaction mechanisms.

  • Biology: : Its biological activity makes it a candidate for research in enzyme inhibition and cellular interactions.

  • Industry: : Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular interactions:

  • Molecular Targets: : It may target enzymes, receptors, or other proteins, modulating their activity.

  • Pathways: : The sulfonyl and thiazole groups are known to participate in biochemical pathways, potentially inhibiting specific enzymes or acting as signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-thiazol-2-yl)benzamide: : A simpler analogue missing the methylfuran moiety.

  • N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-(pyridin-2-ylsulfonyl)benzamide: : Features a pyridine ring instead of the isoquinoline ring.

Uniqueness

The presence of the 5-methylfuran moiety in the thiazole ring imparts unique electronic and steric characteristics, potentially enhancing its binding affinity and selectivity in biological applications compared to its analogues.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-16-6-11-22(31-16)21-15-32-24(25-21)26-23(28)18-7-9-20(10-8-18)33(29,30)27-13-12-17-4-2-3-5-19(17)14-27/h2-11,15H,12-14H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRMNKLMWRYAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.